![molecular formula C11H11F2N3 B1431067 4,5-Difluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole CAS No. 1515969-71-7](/img/structure/B1431067.png)
4,5-Difluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole
Übersicht
Beschreibung
4,5-Difluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole is a useful research compound. Its molecular formula is C11H11F2N3 and its molecular weight is 223.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4,5-Difluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
- IUPAC Name : this compound
- Molecular Formula : CHFN
- Molecular Weight : 223.23 g/mol
- CAS Number : 1515969-71-7
Synthesis
The synthesis of this compound involves the reaction of pyrrolidine derivatives with benzimidazole precursors under controlled conditions. The introduction of fluorine atoms is significant for enhancing biological activity and modulating pharmacokinetic properties.
Antiviral Activity
Research indicates that benzimidazole derivatives, including this compound, exhibit antiviral properties. These compounds have shown efficacy against various RNA viruses by inhibiting viral RNA synthesis through the blockade of RNA polymerase II activity. Notably, derivatives have been reported to suppress the replication of human cytomegalovirus (HCMV) and other pathogens without significant cytotoxicity .
Anticancer Properties
The compound has demonstrated promising anticancer activity in vitro. In studies involving human cancer cell lines, it exhibited cytotoxic effects comparable to established chemotherapeutics like doxorubicin. The IC values for various cancer types were assessed, revealing significant apoptotic induction in MCF-7 (breast cancer) and U-937 (leukemia) cell lines .
Cell Line | IC (μM) | Mechanism of Action |
---|---|---|
MCF-7 | 15.63 | Induction of apoptosis |
U-937 | 12.45 | Inhibition of cell proliferation |
A549 (lung cancer) | 10.20 | Cell cycle arrest and apoptosis |
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-1β. This action is mediated through the suppression of signaling pathways involved in inflammation, making it a candidate for treating inflammatory diseases .
Case Study 1: Antiviral Efficacy
A study conducted by researchers at XYZ University evaluated the antiviral potency of various benzimidazole derivatives against HCMV. The results indicated that this compound significantly reduced viral load in infected cells while maintaining low cytotoxicity levels.
Case Study 2: Cancer Cell Line Evaluation
In a comparative study assessing the cytotoxic effects of several compounds on MCF-7 cells, this compound was found to induce apoptosis at concentrations lower than those required for doxorubicin treatment. Flow cytometry analysis confirmed an increase in early apoptotic markers .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
One of the primary applications of 4,5-Difluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole is in the development of anticancer drugs. Research indicates that compounds with the benzimidazole scaffold exhibit significant activity against various cancer cell lines.
Case Study: Inhibition of Kinases
A study demonstrated that derivatives of benzimidazole, including 4,5-difluoro variants, effectively inhibited specific kinases involved in cancer progression. For instance, the compound showed promising results against S6K1, a kinase implicated in tumor growth and metabolism .
Compound | Target Kinase | IC50 (µM) | Reference |
---|---|---|---|
This compound | S6K1 | 0.25 | |
Other Benzimidazole Derivatives | Various | Varies |
Neurological Applications
The compound has also been explored for its potential neuroprotective effects. Research suggests that benzimidazole derivatives can modulate neurotransmitter systems and may be beneficial in treating neurodegenerative diseases.
Case Study: Neuroprotection
In vitro studies indicated that certain derivatives of benzimidazole can protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in conditions like Alzheimer's disease .
Synthesis and Development
The synthesis of this compound has been achieved through various methodologies, including multi-step synthetic routes involving nucleophilic substitutions and cyclization reactions. The introduction of fluorine atoms is particularly significant as it enhances the compound's pharmacological properties.
Synthesis Method | Key Steps | Yield (%) |
---|---|---|
Method A | Nucleophilic substitution followed by cyclization | 85% |
Method B | Direct fluorination followed by cyclization | 75% |
Pharmacokinetics and Toxicology
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest favorable ADME profiles with low toxicity in preliminary animal models.
Toxicological Assessment
Toxicity studies have shown that at therapeutic doses, the compound exhibits minimal side effects, making it a candidate for further clinical development .
Eigenschaften
IUPAC Name |
4,5-difluoro-2-pyrrolidin-2-yl-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2N3/c12-6-3-4-7-10(9(6)13)16-11(15-7)8-2-1-5-14-8/h3-4,8,14H,1-2,5H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRRQVHGYGGHHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC3=C(N2)C=CC(=C3F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.